N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a chlorinated benzamide moiety, and a pyrrolidinylsulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Sulfonylation: The pyrrolidinylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-13-8-7-12(11-16(13)27(24,25)22-9-3-4-10-22)17(23)21-18-20-14-5-1-2-6-15(14)26-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJZMUSEQQQNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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